![molecular formula C16H23NO B5207261 N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as Methoxetamine (MXE), is a dissociative drug that is structurally similar to ketamine and phencyclidine (PCP). MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community for its potential use in research.
Wirkmechanismus
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and PCP. MXE binds to the NMDA receptor and blocks the action of the neurotransmitter glutamate, which is involved in learning and memory. This results in a dissociative state characterized by altered perception, hallucinations, and a sense of detachment from reality.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. In animal models, MXE has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. MXE has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MXE in lab experiments is its structural similarity to ketamine and PCP, which allows for direct comparison of the effects of these drugs on the brain and behavior. MXE is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool.
However, there are also limitations to using MXE in lab experiments. MXE is a relatively new drug, and there is limited research on its long-term effects and potential toxicity. MXE is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MXE. One area of interest is the development of new dissociative drugs with improved therapeutic potential, such as for the treatment of depression or anxiety. Another area of interest is the investigation of the long-term effects of MXE use on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, there is a need for further research on the mechanisms of action of MXE and other dissociative drugs, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, or N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-aminee, is a dissociative drug that has gained popularity as a recreational drug but also shows potential for use in scientific research. MXE acts as an NMDA receptor antagonist and has a range of biochemical and physiological effects. While there are advantages to using MXE in lab experiments, there are also limitations and potential risks associated with its use. Future research on MXE may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
MXE is synthesized by the reaction of 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol and requires careful monitoring of the reaction temperature and pressure to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
MXE has shown potential in scientific research as a tool for studying the effects of dissociative drugs on the brain and behavior. MXE has been used in preclinical studies to investigate its effects on the glutamate system, which is involved in learning and memory. MXE has also been used to study the effects of dissociative drugs on social behavior and aggression in animal models.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-15-6-3-12(4-7-15)8-9-17-16-11-13-2-5-14(16)10-13/h3-4,6-7,13-14,16-17H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHZRSBKWNOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
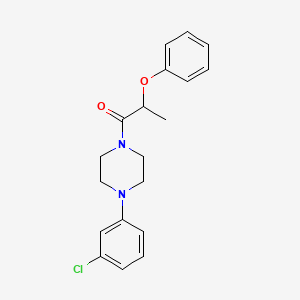
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

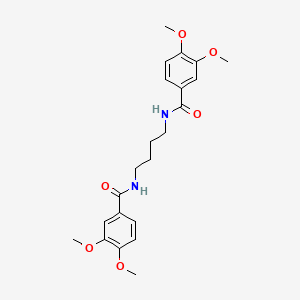
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
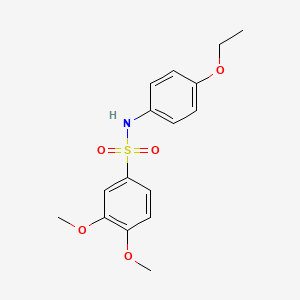
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
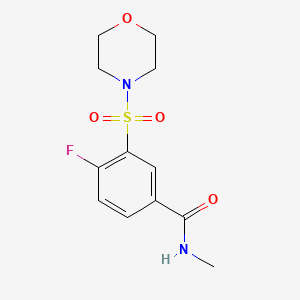
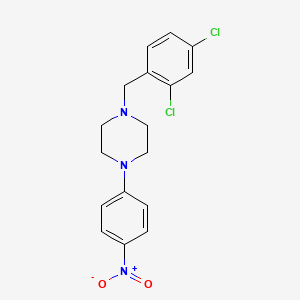
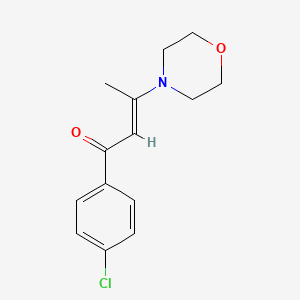

methanol](/img/structure/B5207296.png)